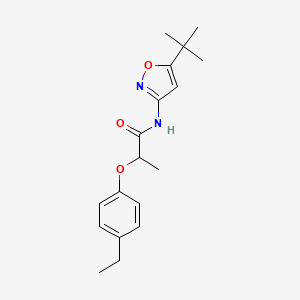![molecular formula C18H19N3O7S B4746214 ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate
Overview
Description
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various physiological and pathological processes.
Mechanism of Action
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the thiol group of the catalytic cysteine residue. This prevents the protease from cleaving its substrate and leads to its inactivation. The mechanism of action of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate is similar to that of other irreversible cysteine protease inhibitors, such as iodoacetamide and N-ethylmaleimide.
Biochemical and Physiological Effects:
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. It inhibits the degradation of intracellular proteins and the processing of extracellular proteins, such as collagen and elastin. It also inhibits the activation of pro-caspases and the release of lysosomal enzymes. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been used to study the role of cysteine proteases in autophagy, apoptosis, and necrosis. It has also been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has several advantages for lab experiments. It is a potent and specific inhibitor of cysteine proteases, which allows for the selective inhibition of these enzymes without affecting other proteases. It is also irreversible, which allows for long-term inhibition of protease activity. However, there are also some limitations to the use of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate. It is toxic to cells at high concentrations and can affect the activity of other enzymes that contain cysteine residues. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the use of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate in scientific research. One area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to have neuroprotective effects in animal models of these diseases, and further research could lead to the development of new therapies. Another area of interest is the study of the role of cysteine proteases in viral infections, such as COVID-19. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to inhibit the replication of some viruses, and further research could lead to the development of new antiviral therapies. Finally, the development of new cysteine protease inhibitors with improved properties, such as increased solubility and decreased toxicity, could lead to the development of new therapies for a variety of diseases.
Scientific Research Applications
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been widely used in scientific research to study the role of cysteine proteases in various physiological and pathological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as papain and calpain. These proteases are involved in many cellular processes, such as protein degradation, antigen processing, apoptosis, and autophagy. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been used to study the role of these proteases in cancer, neurodegenerative diseases, inflammation, and infection.
properties
IUPAC Name |
ethyl 2-[3-[(2-nitrophenyl)sulfonylamino]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-2-28-18(23)13-7-3-4-8-14(13)20-17(22)11-12-19-29(26,27)16-10-6-5-9-15(16)21(24)25/h3-10,19H,2,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVPRMVPZNINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)
![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B4746151.png)

![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![3-{5-[(diphenylacetyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4746200.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4746222.png)

![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)